molecular formula C11H11N3O2 B2435446 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine CAS No. 3528-55-0

2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine

Cat. No.: B2435446
CAS No.: 3528-55-0
M. Wt: 217.228
InChI Key: NTKYUIFXDRHQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound features a pyrazole ring substituted with a benzo[1,3]dioxole group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11-3-4-13-14(11)6-8-1-2-9-10(5-8)16-7-15-9/h1-5H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKYUIFXDRHQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of benzo[1,3]dioxole derivatives with pyrazole intermediates. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate (Cs2CO3) as a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine exhibit promising anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the potential of pyrazole derivatives in targeting specific cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance the compound's ability to modulate inflammatory pathways. In vitro studies have shown that analogs can reduce the production of pro-inflammatory cytokines, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Material Science

Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials. Its derivatives have been employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

Polymer Chemistry
In polymer science, this compound can serve as a monomer or a cross-linking agent. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Analytical Chemistry

Chromatographic Applications
The compound's distinct chemical properties make it an excellent candidate for use as a standard in chromatographic techniques. It has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures, particularly in pharmaceutical formulations .

Spectroscopic Studies
The structural characteristics of this compound allow for detailed spectroscopic analyses. Studies employing nuclear magnetic resonance (NMR) and mass spectrometry have provided insights into its molecular interactions and stability under various conditions .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potency.
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines was observed in treated cell cultures.
Material ScienceEnhanced electronic properties when used in OLEDs; improved efficiency noted.
Polymer ChemistryImproved thermal stability and mechanical properties in polymer composites containing this compound.
Analytical ChemistryEffective standard for HPLC, aiding in the accurate quantification of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzo[1,3]dioxole group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Chemical Identity
2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine is a synthetic compound with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol. It features a benzo[1,3]dioxole moiety attached to a pyrazole ring, which is significant for its biological activity. The compound is identified by the CAS number 3528-55-0 and is noted for its potential applications in medicinal chemistry, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[1,3]dioxole and pyrazole structures. For instance, derivatives of benzo[1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A notable study synthesized several derivatives of benzo[1,3]dioxole and assessed their anticancer activities against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Compound A2.38 µM1.54 µM4.52 µM

These findings suggest that the synthesized compounds could serve as promising leads for further drug development aimed at treating various cancers .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways, such as EGFR (epidermal growth factor receptor), which plays a crucial role in tumor growth and survival.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways by modulating proteins like Bax and Bcl-2, which are essential regulators of apoptosis.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing them from proliferating.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have also been evaluated for antimicrobial activity . Pyrazole derivatives have exhibited activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between benzo[1,3]dioxole derivatives and pyrazole intermediates under specific conditions:

Synthetic Route

The common synthetic method utilizes:

  • Catalysts : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) combined with BINAP.
  • Base : Cesium carbonate (Cs₂CO₃).

These conditions facilitate the formation of the desired compound while maintaining high yields and purity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
1-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamineSimilar structureModerate anticancer
2-Ethyl-3-N-fused heteroaryl indolesDifferent substituentsAntimicrobial

The unique substitution pattern of this compound contributes to its distinct chemical properties and biological activities .

Q & A

Q. What experimental controls are essential when interpreting discrepancies in crystallographic data?

  • Methodological Answer :
  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins.
  • Disorder modeling : Apply PART instructions to resolve ambiguous electron density for flexible substituents.
  • Validation tools : Cross-check with checkCIF/PLATON to identify over-constrained parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.